molecular formula C6H3ClN2 B120827 4-Chloro-3-cyanopyridine CAS No. 89284-61-7

4-Chloro-3-cyanopyridine

Cat. No. B120827
CAS RN: 89284-61-7
M. Wt: 138.55 g/mol
InChI Key: QBKPXDUZFDINDV-UHFFFAOYSA-N
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Patent
US07067537B2

Procedure details

The compound (19) (27.0 g, 0.19 mol), hydroxylamine hydrochloride (13.01 g, 0.19 mol) and sodium acetate (15.6 g, 0.19 mol) were suspended in methanol (100 ml) and the mixture was stirred at room temperature for 2 hrs. The solvent was evaporated and the residue was dissolved in chloroform (100 ml). Phosphorus oxychloride (125 g) was added and the mixture was heated under ref lux for 3 hrs. The solvent was evaporated and the residue was added to water (200 ml), which was adjusted to pH=7 with sodium carbonate. The mixture was extracted with ethyl acetate (200 ml×2) and the organic layer was dried (MgSO4). The solvent was evaporated under reduced pressure to give the title compound (18 g, 68%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=O)=[CH:6][N:5]=[CH:4][CH:3]=1.Cl.[NH2:11]O.C([O-])(=O)C.[Na+]>CO>[Cl:1][C:2]1[C:7]([C:8]#[N:11])=[CH:6][N:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
ClC1=CC=NC=C1C=O
Step Two
Name
Quantity
13.01 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform (100 ml)
ADDITION
Type
ADDITION
Details
Phosphorus oxychloride (125 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated under ref lux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was added to water (200 ml), which
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=NC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.